Isotopic Enrichment and Chemical Purity
Ethylparaben-d4 is commercially available with a certified purity of 99.60% and an isotopic enrichment specification of ≥98.5 atom% D . In comparison, the 13C6-labeled analog (Ethyl Paraben‑13C6) and the pentadeuterated analog (Ethylparaben‑d5) are offered as alternative stable isotope-labeled internal standards, but their purity and enrichment specifications vary by vendor and are not uniformly certified across all suppliers . The ring‑d4 labeling pattern of Ethylparaben‑d4 provides a mass shift of +4 Da relative to native ethylparaben, which is analytically sufficient for baseline mass spectrometric resolution while minimizing potential deuterium‑hydrogen back‑exchange issues associated with aliphatic deuterium labeling (as in Ethylparaben‑d5) [1].
| Evidence Dimension | Chemical purity and isotopic enrichment |
|---|---|
| Target Compound Data | Purity 99.60%; ≥98.5 atom% D (ring-d4) |
| Comparator Or Baseline | Ethylparaben-d5 (aliphatic‑d5 labeling) and Ethyl Paraben‑13C6 |
| Quantified Difference | Ethylparaben-d4 exhibits ≥98.5 atom% D certified enrichment; Ethylparaben-d5 lacks uniformly certified atom% D across vendors |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; HPLC, NMR, and MS purity verification |
Why This Matters
Certified high isotopic enrichment ensures accurate isotope dilution calculations and minimizes cross‑contamination of the native analyte signal in quantitative MS workflows.
- [1] Tayar NE, van de Waterbeemd H, Gryllaki M, Testa B, Trager WF. Isotopic effects in the lipophilicity of deuterated aromatic compounds. J Med Chem. 1984;27(10):1310-1315. View Source
